N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(morpholin-4-ylacetyl)hydrazinylidene]methyl}phenoxy)acetamide
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Overview
Description
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-(2-MORPHOLINOACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-(2-MORPHOLINOACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Hydrazone: The reaction between 2-(2-morpholinoacetyl)hydrazine and an appropriate aldehyde or ketone to form the hydrazone intermediate.
Amidation: The final step involves the formation of the amide bond between the hydrazone intermediate and the 3,4-dimethylphenyl acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-(2-MORPHOLINOACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-(2-MORPHOLINOACETYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Another compound with a similar phenyl structure but different functional groups.
N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide: Shares some structural similarities but has different applications and properties.
Properties
Molecular Formula |
C25H32N4O5 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C25H32N4O5/c1-4-33-23-14-20(15-26-28-24(30)16-29-9-11-32-12-10-29)6-8-22(23)34-17-25(31)27-21-7-5-18(2)19(3)13-21/h5-8,13-15H,4,9-12,16-17H2,1-3H3,(H,27,31)(H,28,30)/b26-15+ |
InChI Key |
GYPZHMMNOKGJEX-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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